![molecular formula C11H10F5NO B2416163 N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide CAS No. 2329234-65-1](/img/structure/B2416163.png)
N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide is an organic compound that features both difluorophenyl and trifluorobutanamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide typically involves the reaction of 2,4-difluorobenzylamine with 4,4,4-trifluorobutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: 0°C to room temperature
- Reaction time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, temperature around 60-80°C.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Substitution: Sodium methoxide in methanol, reflux conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Applications De Recherche Scientifique
N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Difluorobenzylamine: A precursor in the synthesis of N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide.
4,4,4-Trifluorobutyryl chloride: Another precursor used in the synthesis.
N-(2,4-Difluorophenyl)acetamide: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to the presence of both difluorophenyl and trifluorobutanamide groups, which impart distinct chemical properties. These properties include high electronegativity, thermal stability, and resistance to chemical degradation, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-4,4,4-trifluorobutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F5NO/c12-8-2-1-7(9(13)5-8)6-17-10(18)3-4-11(14,15)16/h1-2,5H,3-4,6H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYWNOXPKGDPJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC(=O)CCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F5NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
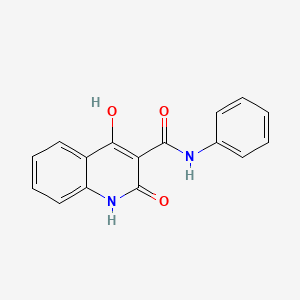
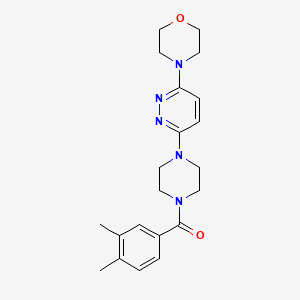
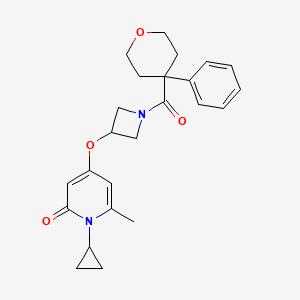
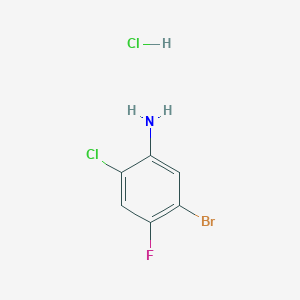
![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B2416084.png)

![7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2416088.png)
![6-(((2-ethylphenyl)amino)methyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B2416089.png)
![Methyl 4-(2-(benzo[d]thiazole-2-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2416091.png)
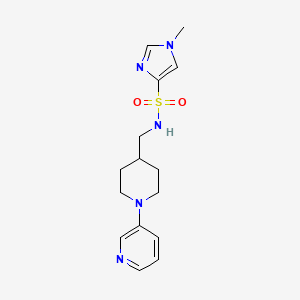
![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2416094.png)
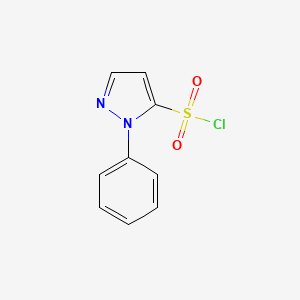
![1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2416100.png)
![(E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-morpholinoaniline](/img/structure/B2416103.png)
